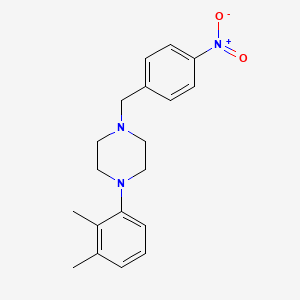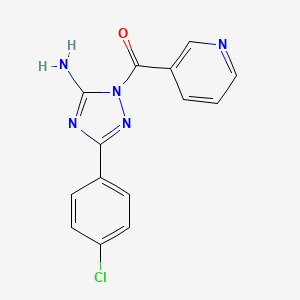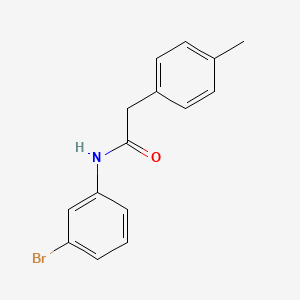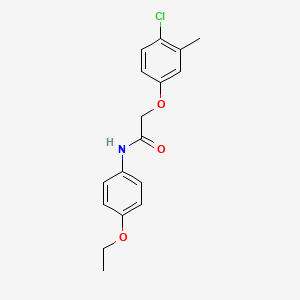![molecular formula C19H18ClN3O3 B5748312 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methoxybenzamide](/img/structure/B5748312.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methoxybenzamide is a chemical compound that has been extensively studied due to its potential for scientific research applications. It is commonly referred to as CPOP and is a member of the oxadiazole family of compounds. CPOP has been shown to have significant effects on both biochemical and physiological processes, making it a valuable tool for researchers in various fields.
作用機序
The mechanism of action of CPOP is not fully understood, but it is thought to act as an inhibitor of certain enzymes involved in cellular processes. Specifically, CPOP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. This inhibition leads to a decrease in the production of inflammatory mediators and has potential therapeutic applications.
Biochemical and Physiological Effects:
CPOP has been shown to have significant effects on both biochemical and physiological processes. In vitro studies have shown that CPOP can inhibit the production of reactive oxygen species (ROS) and decrease oxidative stress in cells. Additionally, CPOP has been shown to have anti-inflammatory effects, potentially through its inhibition of COX-2 activity. In vivo studies have also shown that CPOP can decrease inflammation and oxidative stress in animal models.
実験室実験の利点と制限
CPOP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. Additionally, CPOP has been extensively studied, and its effects on various biological processes are well-documented. However, there are also limitations to the use of CPOP in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the specific experimental conditions. Additionally, CPOP has not been extensively studied in human subjects, so its potential therapeutic applications are not yet fully understood.
将来の方向性
There are several potential future directions for research involving CPOP. One area of interest is the development of CPOP analogs with improved potency and selectivity. Additionally, further research is needed to fully understand the mechanism of action of CPOP and its effects on various biological processes. Finally, there is potential for the development of CPOP-based therapies for the treatment of inflammatory and oxidative stress-related diseases.
合成法
CPOP can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-chlorobenzoyl chloride with ethylamine to form N-ethyl-4-chlorobenzamide. This compound is then reacted with sodium hydride and 3-(2-methoxyethyl)-1,2,4-oxadiazole to form CPOP.
科学的研究の応用
CPOP has been shown to have a wide range of scientific research applications. It has been used in studies investigating the mechanisms of action of various compounds on biological systems. CPOP has also been used as a tool for studying the effects of oxidative stress on cells and tissues. Additionally, CPOP has been used in studies investigating the role of various enzymes in cellular processes.
特性
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-ethyl-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-3-23(19(24)15-6-4-5-7-16(15)25-2)12-17-21-18(22-26-17)13-8-10-14(20)11-9-13/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNHXXAKZYFKPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(aminocarbonyl)phenyl]-2-methylbenzamide](/img/structure/B5748231.png)

![N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B5748245.png)
![N-[2-(4-methoxyphenyl)ethyl]-2,4-dimethylbenzamide](/img/structure/B5748252.png)
![5-methyl-N'-[(5-methyl-2-furyl)methylene]-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5748255.png)

![methyl 2-{[(2-fluorophenyl)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B5748272.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B5748282.png)

![methyl 2-chloro-5-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5748309.png)


![4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxyphenol](/img/structure/B5748328.png)
